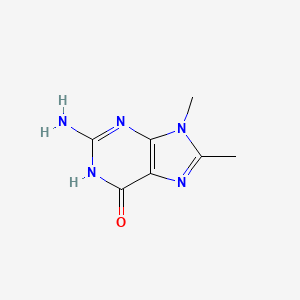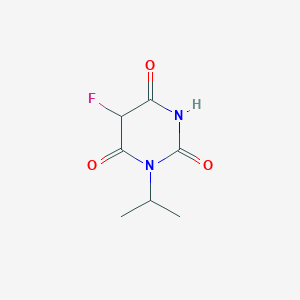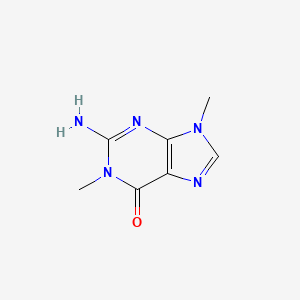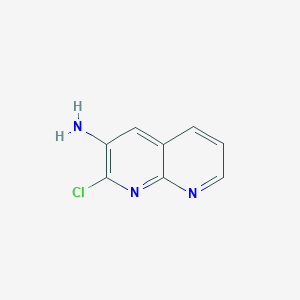
(1,2-Dihydroacenaphthylen-5-YL)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Dihydroacénaphthylène-5-YL)hydrazine est un composé chimique suscitant un intérêt considérable dans divers domaines scientifiques. Il est connu pour sa structure unique, qui comprend un groupe hydrazine lié à un fragment de dihydroacénaphthylène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (1,2-Dihydroacénaphthylène-5-YL)hydrazine implique généralement la réaction de l'acénaphthène avec l'hydrazine dans des conditions spécifiques. Une méthode courante consiste à oxyder l'acénaphthène en acénaphtoquinone, suivie de la réaction avec l'hydrazine pour former le composé souhaité . Les conditions réactionnelles nécessitent souvent une température contrôlée et la présence d'un catalyseur pour garantir un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de (1,2-Dihydroacénaphthylène-5-YL)hydrazine peut impliquer des processus d'oxydation à grande échelle et l'utilisation de réacteurs à flux continu pour optimiser les conditions réactionnelles. L'utilisation de techniques de purification avancées, telles que la recristallisation et la chromatographie, garantit la production de composés de haute pureté adaptés à diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
(1,2-Dihydroacénaphthylène-5-YL)hydrazine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés d'acénaphtoquinone.
Réduction : Il peut être réduit pour former divers dérivés d'hydrazine.
Substitution : Le groupe hydrazine peut participer à des réactions de substitution avec divers électrophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium pour l'oxydation, des réducteurs comme le borohydrure de sodium pour la réduction et des électrophiles comme les halogénoalcanes pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées, des solvants spécifiques et des catalyseurs pour obtenir les produits souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés d'acénaphtoquinone, des composés d'hydrazine réduits et des dérivés d'hydrazine substitués.
Applications de la recherche scientifique
(1,2-Dihydroacénaphthylène-5-YL)hydrazine a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif de la synthèse organique pour créer des molécules complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent pharmaceutique.
Mécanisme d'action
Le mécanisme d'action de (1,2-Dihydroacénaphthylène-5-YL)hydrazine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe hydrazine peut former des liaisons covalentes avec diverses biomolécules, entraînant l'inhibition d'enzymes spécifiques ou la perturbation des processus cellulaires. La structure unique du composé lui permet d'interagir avec plusieurs cibles, ce qui en fait un outil polyvalent dans la recherche scientifique .
Applications De Recherche Scientifique
(1,2-Dihydroacenaphthylen-5-YL)hydrazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mécanisme D'action
The mechanism of action of (1,2-Dihydroacenaphthylen-5-YL)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research .
Comparaison Avec Des Composés Similaires
Composés similaires
Acénaphtoquinone : Un composé apparenté utilisé dans des applications similaires.
Dérivés d'hydrazine : Des composés ayant des groupes fonctionnels et une réactivité similaires.
Unicité
(1,2-Dihydroacénaphthylène-5-YL)hydrazine se distingue par sa combinaison unique d'un fragment de dihydroacénaphthylène et d'un groupe hydrazine.
Propriétés
Formule moléculaire |
C12H12N2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
1,2-dihydroacenaphthylen-5-ylhydrazine |
InChI |
InChI=1S/C12H12N2/c13-14-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7,14H,4-5,13H2 |
Clé InChI |
UPFFYMNWQADORJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=C(C3=CC=CC1=C23)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B11909494.png)
![5,7-Dichloroimidazo[1,5-a]pyridine](/img/structure/B11909495.png)







![3-[(Chloromethyl)(dimethyl)silyl]propanamide](/img/structure/B11909541.png)

![2-Methylindeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11909555.png)
![7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione](/img/structure/B11909558.png)
